DCIA

概要

説明

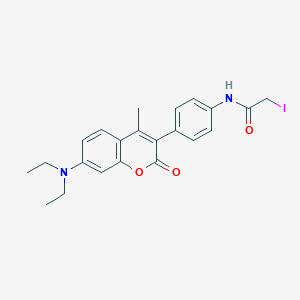

DCIA is a fluorescent compound known for its application in biochemical assays. It is a derivative of coumarin, a class of compounds known for their fluorescence properties. This compound is particularly useful in detecting thiols due to its high reactivity and selectivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DCIA typically involves the reaction of 7-diethylamino-4-methylcoumarin with iodoacetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:

Starting Materials: 7-Diethylamino-4-methylcoumarin and iodoacetic acid.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as methanol or dimethyl sulfoxide (DMSO) at room temperature.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Optimization: Reaction conditions are optimized for maximum yield and efficiency.

Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the final product meets industry standards

化学反応の分析

Types of Reactions

DCIA undergoes several types of chemical reactions, including:

Substitution Reactions: The iodoacetamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include thiols and amines, typically in the presence of a base.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with thiols results in the formation of thiol-adducts, which are highly fluorescent .

科学的研究の応用

DciA as a Helicase Loader

This compound has been identified as an ancestral helicase loader that facilitates the loading of replicative helicases onto DNA substrates. Studies have shown that this compound interacts with both single-stranded (ssDNA) and double-stranded DNA (dsDNA), which is critical for initiating DNA replication processes in bacteria.

- Binding Characteristics : Research indicates that this compound binds preferentially to ssDNA regions and at junctions between ssDNA and dsDNA, which is essential for its function as a loader .

- Thermal Protection : this compound has also been observed to protect dsDNA from thermal denaturation, enhancing the stability of the DNA during replication processes .

Case Study: Vcthis compound Interaction with DNA

A study utilizing Nuclear Magnetic Resonance (NMR) spectroscopy explored how Vcthis compound interacts with different DNA substrates. The findings demonstrated that:

- This compound can intercalate between DNA strands via its large α-helix, providing insights into its binding dynamics and specificity .

- The interaction was characterized by significant chemical shift changes in the NMR spectra upon binding to various DNA forms, indicating robust interaction mechanisms .

This compound Free-Flap Mandibular Reconstruction

The Deep Circumflex Iliac Artery (this compound) is utilized in reconstructive surgery, particularly for mandibular reconstruction. This application leverages the this compound's vascular supply to enhance surgical outcomes.

- Computer-Aided Surgical Planning : Recent studies have shown that using patient-specific devices in conjunction with this compound free-flap techniques leads to improved surgical precision and outcomes .

- Clinical Outcomes : A preliminary study highlighted successful case results where patients underwent mandibular reconstruction using this compound flaps, demonstrating effective healing and functional restoration .

Data Tables

作用機序

The mechanism of action of DCIA involves its high reactivity with thiols. The compound reacts with thiol groups to form a fluorescent adduct, which can be easily detected using fluorescence spectroscopy. This property makes it an excellent tool for monitoring thiol levels in biological and chemical systems .

類似化合物との比較

Similar Compounds

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin: Another coumarin derivative with similar fluorescence properties.

N-(4-(7-Diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide: Similar in structure and reactivity but with a maleimide group instead of iodoacetamide

Uniqueness

DCIA is unique due to its high selectivity and reactivity towards thiols, making it particularly useful in applications where precise thiol detection is required. Its fluorescence properties also make it a valuable tool in various research fields .

生物活性

DciA is a bacterial protein that plays a crucial role in the initiation of DNA replication across various bacterial species. This article presents a comprehensive overview of this compound's biological activity, including its structural characteristics, functional mechanisms, and implications for bacterial replication.

Overview of this compound

This compound is an operator protein that interacts with the replicative helicase DnaB, facilitating the loading of DnaB onto DNA during the initiation of chromosome replication. It is widely distributed among bacterial phyla, indicating its evolutionary significance in bacterial replication processes. This compound has been identified in 23 out of 26 bacterial phyla, suggesting its essential role in the management of helicase during DNA replication initiation .

Structural Characteristics

The structure of this compound consists of a folded N-terminal domain and a long disordered C-terminal tail. The N-terminal domain resembles K Homology domains, which are known to mediate protein-protein interactions. The disordered region is believed to be critical for the loading of DnaB onto DNA, although its exact structure-activity relationship remains to be elucidated .

| Domain | Description |

|---|---|

| N-terminal domain | Folded structure resembling K Homology domains |

| C-terminal tail | Long disordered region critical for function |

This compound promotes the loading of DnaB onto single-stranded DNA through a mechanism involving topological isomerization. This process ensures effective fork progression during DNA replication. Studies have shown that inactivation or depletion of this compound results in significant defects in DNA replication, leading to the production of abortive cells that cannot proceed with replication .

Key Findings from Research Studies

- Interaction with DnaB : Biochemical studies indicate that this compound interacts with DnaB in a 1:2 stoichiometry, suggesting a specific binding mechanism that modulates helicase activity .

- Essential Role in Viability : In organisms such as Mycobacterium tuberculosis and Pseudomonas aeruginosa, this compound is essential for DNA replication and cell viability. Deletion or mutation studies have demonstrated that loss of this compound leads to compromised DNA replication processes .

- Evolutionary Insights : The diversity of this compound proteins across different bacterial species highlights evolutionary adaptations in helicase operation, underscoring its fundamental role in bacterial life cycles .

Study on Vibrio cholerae

Research conducted on Vibrio cholerae has provided insights into how this compound facilitates the loading of DnaB onto DNA. This study utilized small angle X-ray scattering to analyze the interaction dynamics between this compound and DnaB, revealing critical aspects of their functional relationship .

Comparative Analysis with Other Helicase Operators

Comparative studies between this compound and other helicase operators like DnaC have shown significant differences in their mechanisms and efficiencies in managing replicative helicases during initiation. These findings contribute to a deeper understanding of bacterial replication systems and their evolutionary trajectories .

特性

IUPAC Name |

N-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23IN2O3/c1-4-25(5-2)17-10-11-18-14(3)21(22(27)28-19(18)12-17)15-6-8-16(9-7-15)24-20(26)13-23/h6-12H,4-5,13H2,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXAQXKQLNRFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)NC(=O)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227683 | |

| Record name | N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76877-34-4 | |

| Record name | N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076877344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(7-Diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Diethylamino-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of DCIA in scientific research?

A1: this compound is primarily used as a pre-column derivatizing agent for pyrimidine compounds in HPLC, enabling their detection through chemiluminescence. []

Q2: What makes this compound suitable as a fluorescent label for HPLC?

A2: this compound effectively reacts with pyrimidine compounds to form fluorescent derivatives. These derivatives can be separated using reversed-phase chromatography and detected with high sensitivity using chemiluminescence. []

Q3: What is the detection limit of pyrimidine compounds derivatized with this compound in HPLC?

A3: Using optimized reaction, chromatography, and detection conditions, the detection limits for derivatized pyrimidine compounds are: 5-fluorouracil (19 fmol), uracil (22.5 fmol), and 5-fluorouridine (10 fmol). []

Q4: Can this compound be used to quantify pyrimidine compounds in biological samples?

A4: Yes, this compound derivatization allows the quantification of these compounds in serum within a concentration range of 1.25–250 ng/mL, demonstrating its applicability for biological samples. []

Q5: What chemiluminescence system is used for this compound derivative detection?

A5: The chemiluminescence system employed for detecting this compound derivatives comprises this compound-Bis(2,4,6-trichlorophenyl)oxalate and hydrogen peroxide. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。